6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, an oxan-4-ylmethyl group, and a pyrimidine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane.
Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be attached through a nucleophilic substitution reaction using an appropriate oxan-4-ylmethyl halide.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-ylmethyl group or the pyrimidine ring using suitable nucleophiles.
Hydrolysis: The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine: A structurally similar compound with a pyrrolidinyl group instead of a carboxamide moiety.
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl: Another compound with a cyclopropyl group and a different heterocyclic core.
Uniqueness
6-cyclopropyl-N-[(oxan-4-yl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
6-cyclopropyl-N-(oxan-4-ylmethyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H19N3O2/c18-14(15-8-10-3-5-19-6-4-10)13-7-12(11-1-2-11)16-9-17-13/h7,9-11H,1-6,8H2,(H,15,18) |
InChI Key |
MSRFXZWDGGEUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
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